molecular formula C18H24N2O2 B5761267 6,7-Diethoxy-3-piperidin-1-ylisoquinoline

6,7-Diethoxy-3-piperidin-1-ylisoquinoline

Cat. No.: B5761267
M. Wt: 300.4 g/mol
InChI Key: XMVUYEAMIPFNGM-UHFFFAOYSA-N
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Description

6,7-Diethoxy-3-piperidin-1-ylisoquinoline is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features two ethoxy groups at the 6 and 7 positions and a piperidin-1-yl group at the 3 position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-3-piperidin-1-ylisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dihydroxyisoquinoline and piperidine.

    Ethylation: The hydroxyl groups at the 6 and 7 positions of the isoquinoline ring are ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperidinylation: The piperidin-1-yl group is introduced at the 3 position through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled addition of reagents and temperature regulation.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-3-piperidin-1-ylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

6,7-Diethoxy-3-piperidin-1-ylisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-3-piperidin-1-ylisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-piperidin-1-ylisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.

    6,7-Dihydroxy-3-piperidin-1-ylisoquinoline: Hydroxy groups instead of ethoxy groups.

Uniqueness

6,7-Diethoxy-3-piperidin-1-ylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

6,7-diethoxy-3-piperidin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-21-16-10-14-12-18(20-8-6-5-7-9-20)19-13-15(14)11-17(16)22-4-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVUYEAMIPFNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C=NC(=CC2=C1)N3CCCCC3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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